molecular formula C20H18N2O6 B4552047 3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B4552047
M. Wt: 382.4 g/mol
InChI Key: FEQFNFWTVBCNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C20H18N2O6 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.11648630 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry and Sustainable Alternatives

Research in green chemistry has explored the use of phloretic acid (a phenolic compound) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol. This approach contributes to the development of environmentally friendly materials with applications in a wide range of fields, including materials science (Trejo-Machin et al., 2017).

Analytical Chemistry and Characterization Techniques

In analytical chemistry, novel techniques combining chemical derivatization and degradation with mass spectrometry have been applied for characterizing complex molecules. Such methodologies could be pertinent for elucidating the structure and properties of complex compounds like the one mentioned (Fujita et al., 2001).

Antimicrobial Activity of Derivatives

The synthesis of chemical derivatives containing specific moieties has been explored for their potential antimicrobial activities. For instance, N-Substituted-β-amino acid derivatives have shown effectiveness against various bacterial and fungal pathogens, highlighting the potential for designing novel antimicrobial agents (Mickevičienė et al., 2015).

Fluorescence Derivatisation for Biological Assays

The derivatization of amino acids for fluorescence applications has been investigated, demonstrating the potential of such derivatives for use in biological assays and imaging techniques. This research indicates the broad applicability of fluorescent derivatising agents in scientific research (Frade et al., 2007).

Properties

IUPAC Name

3-[5-[[2-(2-methylphenoxy)acetyl]amino]-1,3-dioxoisoindol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-12-4-2-3-5-16(12)28-11-17(23)21-13-6-7-14-15(10-13)20(27)22(19(14)26)9-8-18(24)25/h2-7,10H,8-9,11H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQFNFWTVBCNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 5
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Reactant of Route 6
3-(5-{[(2-methylphenoxy)acetyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

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